

# Application Note & Synthesis Protocol: N-(2,3-dimethylphenyl)phenazine-1-carboxamide

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name:	<i>N</i> -(2,3-dimethylphenyl)phenazine-1-carboxamide
CAS No.:	300570-81-4
Cat. No.:	B6422390

[Get Quote](#)

## Introduction: The Significance of the Phenazine Carboxamide Scaffold

Phenazine-1-carboxylic acid (PCA) and its derivatives represent a class of nitrogen-containing heterocyclic compounds with remarkable biological activity.<sup>[1][2]</sup> Naturally produced by bacteria like *Pseudomonas* and *Streptomyces*, these molecules serve as potent agents against a wide array of fungal phytopathogens.<sup>[3][4][5]</sup> In the realm of medicinal chemistry, the phenazine core is recognized as a "privileged structure." This designation stems from its ability to form the basis for small molecules that exhibit potent antibacterial (including against *Mycobacterium tuberculosis*), antifungal, and anticancer activities.<sup>[1][2][6]</sup>

The derivatization of the 1-carboxyl group into various amides is a key strategy for modulating the biological and pharmacokinetic properties of the phenazine scaffold.<sup>[1]</sup> This guide provides a detailed, two-part synthetic protocol for a specific analog, **N-(2,3-dimethylphenyl)phenazine-1-carboxamide**, designed for researchers in chemical synthesis and drug development. The protocol is grounded in established, high-yield synthetic transformations, ensuring reliability and reproducibility.

## Retrosynthetic Analysis and Strategy

The synthesis of the target molecule is logically approached via a disconnection at the amide bond. This retrosynthetic strategy identifies two key precursors: Phenazine-1-carboxylic acid (PCA) and the commercially available 2,3-dimethylaniline.

The synthesis is therefore divided into two primary stages:

- Stage 1: Synthesis of the core heterocyclic acid, PCA, via a Jourdan-Ullmann coupling followed by a reductive cyclization.
- Stage 2: Amide bond formation between PCA and 2,3-dimethylaniline using a modern peptide coupling agent to yield the final product.

Caption: Retrosynthetic analysis of the target molecule.

### Stage 1: Synthesis of Phenazine-1-carboxylic Acid (PCA)

This stage employs a robust two-step sequence starting from commercially available materials. The key transformations are a copper-catalyzed Jourdan-Ullmann C-N bond formation, followed by a sodium borohydride-mediated reductive cyclization to form the phenazine ring system.<sup>[1][2][7]</sup>

### Reaction Scheme

 Reaction scheme for the synthesis of Phenazine-1-carboxylic acid.

### Materials and Reagents

Reagent/Material	M.W. ( g/mol )	Quantity	Moles (mmol)	Equivalents
2-Bromo-3-nitrobenzoic acid	246.02	6.3 g	25.6	1.0
Aniline	93.13	2.5 g	26.8	1.05
Copper(I) Iodide (CuI)	190.45	1.3 g	6.8	0.27
Triethylamine (TEA)	101.19	12.5 mL	90.0	3.5
Ethylene Glycol	62.07	50 mL	-	-
Sodium Borohydride (NaBH <sub>4</sub> )	37.83	4.8 g	126.9	~8.2 (rel. to intermediate)
Sodium Hydroxide (NaOH)	40.00	36 g	900	-
Hydrochloric Acid (HCl), conc.	36.46	As needed	-	-
Acetonitrile	41.05	For recrystallization	-	-
Ethanol	46.07	For recrystallization	-	-

## Step-by-Step Experimental Protocol

### Step 1.1: Synthesis of 3-Nitro-2-(phenylamino)benzoic acid

- To a 100 mL three-neck flask equipped with a magnetic stirrer and reflux condenser, add 2-bromo-3-nitrobenzoic acid (6.3 g), aniline (2.5 g), CuI (1.3 g), and ethylene glycol (50 mL).<sup>[2]</sup>
- Slowly add triethylamine (12.5 mL) to the mixture.

- Heat the reaction mixture to 95 °C and maintain for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction to room temperature. This intermediate, 3-nitro-2-(phenylamino)benzoic acid, is typically used directly in the next step without extensive purification.[7]

#### Step 1.2: Reductive Cyclization to Phenazine-1-carboxylic acid

- Prepare a 2 M sodium hydroxide solution by dissolving NaOH (36 g) in water (450 mL) in a large flask (e.g., 1 L).
- Carefully transfer the crude reaction mixture from Step 1.1 into the NaOH solution.
- Add sodium borohydride (4.8 g) portion-wise to the stirred solution. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.
- Heat the mixture to reflux and maintain for 4 hours.[2][7]
- Cool the resulting dark solution to room temperature.
- Slowly acidify the solution with concentrated HCl to pH 3. A yellow-green solid will precipitate.
- Stir the suspension in an ice bath for 1 hour to ensure complete precipitation.
- Collect the solid by vacuum filtration and wash thoroughly with cold water.
- Recrystallize the crude solid from a 1:1 mixture of acetonitrile and ethanol to yield pure, yellow-green crystalline Phenazine-1-carboxylic acid (PCA).[7]

## Stage 2: Synthesis of N-(2,3-dimethylphenyl)phenazine-1-carboxamide

This stage involves the formation of an amide bond between the synthesized PCA and 2,3-dimethylaniline. The recommended method utilizes HATU, a highly efficient coupling reagent known for its rapid kinetics and effectiveness with sterically demanding or electronically

deactivated amines.[8][9][10] An alternative protocol using the more classical EDC/HOBt reagents is also provided.

## Recommended Protocol: HATU-Mediated Coupling

Principle: The carboxylic acid is activated by HATU in the presence of a non-nucleophilic base (DIPEA) to form a highly reactive OAt-active ester. This intermediate readily reacts with the amine to form the stable amide bond, releasing HOAt and tetramethylurea as byproducts.[8][9]

### Materials and Reagents (HATU Method)

Reagent/Material	M.W. ( g/mol )	Amount (per 1 mmol PCA)	Moles (mmol)	Equivalents
Phenazine-1-carboxylic acid (PCA)	224.22	224 mg	1.0	1.0
2,3-Dimethylaniline	121.18	133 mg	1.1	1.1
HATU	380.23	418 mg	1.1	1.1
DIPEA	129.24	348 $\mu$ L	2.0	2.0
N,N-Dimethylformamide (DMF), anhydrous	73.09	5 mL	-	-
Ethyl Acetate (EtOAc)	88.11	For workup	-	-
1N HCl	36.46	For workup	-	-
Sat. NaHCO <sub>3</sub> solution	84.01	For workup	-	-
Brine	-	For workup	-	-
Anhydrous Sodium Sulfate (Na <sub>2</sub> SO <sub>4</sub> )	142.04	For drying	-	-

## Step-by-Step Experimental Protocol (HATU Method)

- In a flame-dried flask under an inert atmosphere (Nitrogen or Argon), dissolve Phenazine-1-carboxylic acid (1.0 eq) in anhydrous DMF.
- Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the solution.[8]
- Stir the mixture at room temperature for 15-30 minutes for pre-activation of the carboxylic acid.
- Add 2,3-dimethylaniline (1.1 eq) to the reaction mixture.
- Continue to stir at room temperature for 2-18 hours. Monitor the reaction progress by TLC or LC-MS.
- Upon completion, dilute the reaction mixture with ethyl acetate.
- Transfer the mixture to a separatory funnel and wash sequentially with 1N HCl, saturated NaHCO<sub>3</sub> solution, and finally with brine.[8] These washes serve to remove excess base, unreacted acid, and water-soluble byproducts.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude residue by column chromatography on silica gel to yield the final product.

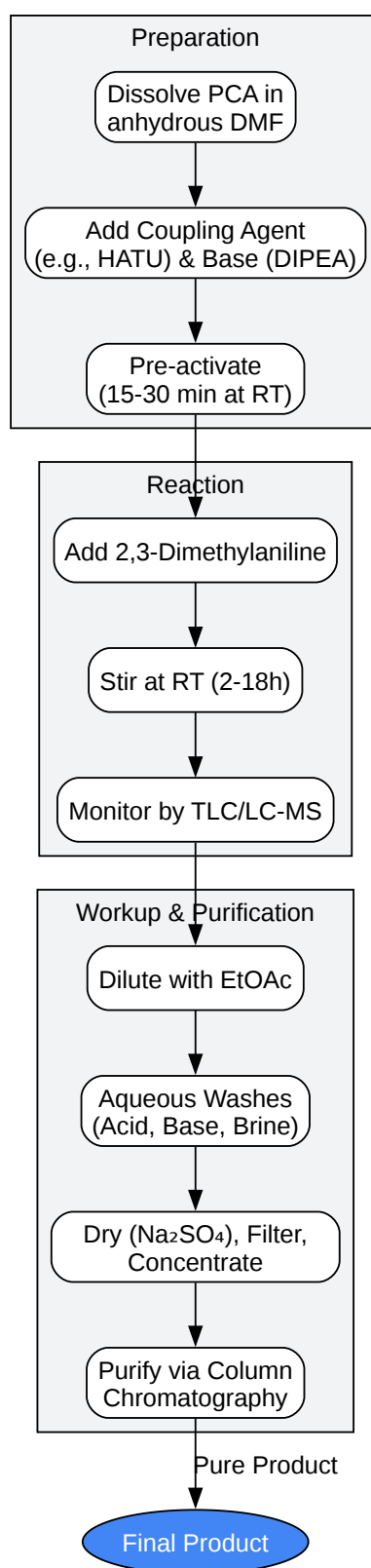
## Alternative Protocol: EDC/HOBt Coupling

This method is a cost-effective alternative, though it may require longer reaction times, especially with less nucleophilic anilines.[11][12]

- Dissolve PCA (1.0 eq), 2,3-dimethylaniline (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM.
- Cool the mixture to 0 °C in an ice bath.
- Add EDC·HCl (1.2 eq) portion-wise.

- Allow the reaction to warm to room temperature and stir overnight.[\[12\]](#)
- Perform an aqueous workup and purification as described in the HATU protocol. The urea byproduct from EDC is water-soluble and will be removed during the aqueous washes.[\[12\]](#)

## General Amide Coupling Workflow



[Click to download full resolution via product page](#)

Caption: General experimental workflow for amide coupling.

## Characterization of Final Product

The purified **N-(2,3-dimethylphenyl)phenazine-1-carboxamide** should be characterized using standard analytical techniques to confirm its identity and purity. Based on analogs, the product is expected to be a yellow solid.<sup>[1]</sup>

- <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): Expect signals in the aromatic region ( $\delta$  7.5-9.5 ppm) corresponding to the phenazine and dimethylphenyl protons, a singlet for the amide N-H proton (potentially  $> \delta$  10 ppm), and two singlets in the aliphatic region ( $\delta$  ~2.1-2.4 ppm) for the two methyl groups.
- <sup>13</sup>C NMR (100 MHz, CDCl<sub>3</sub>): Expect a signal for the amide carbonyl ( $\delta$  ~162-165 ppm), multiple signals in the aromatic region, and two signals for the methyl carbons.
- High-Resolution Mass Spectrometry (HRMS): Calculate the expected exact mass for [M+H]<sup>+</sup> and compare it with the measured value. (Expected for C<sub>21</sub>H<sub>18</sub>N<sub>3</sub>O<sup>+</sup>: 328.1444).
- Melting Point (MP): Determine the melting point or decomposition temperature.

## Troubleshooting Guide

Issue	Possible Cause	Suggested Solution
Low or No Product Formation	Inactive reagents (moisture contamination).	Use freshly opened or properly stored anhydrous solvents and reagents. Ensure the amine and acid are dry.
Insufficient activation time or low temperature.	Ensure adequate pre-activation time (for HATU). If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be beneficial, but monitor for side products.	
Steric hindrance/low nucleophilicity of the aniline.	The HATU protocol is designed for this, but reaction time may need to be extended. An alternative is to convert PCA to its acyl chloride with SOCl <sub>2</sub> as a more reactive intermediate. <a href="#">[13]</a> <a href="#">[14]</a>	
Multiple Spots on TLC	Incomplete reaction, side reactions (e.g., N-acylurea formation with EDC).	Extend reaction time. Ensure proper stoichiometry. For EDC, the use of HOBt is critical to suppress side reactions. <a href="#">[11]</a> <a href="#">[12]</a>
Difficulty in Purification	Byproducts co-eluting with the product.	Optimize the solvent system for column chromatography. A thorough aqueous workup is critical to remove most polar impurities before chromatography.

## Safety Precautions

- Conduct all reactions in a well-ventilated fume hood.

- Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
- Amide coupling reagents (HATU, EDC) can be sensitizers; avoid inhalation and skin contact.
- Sodium borohydride reacts with acid and water to produce flammable hydrogen gas.
- Handle all organic solvents and reagents with care, consulting their respective Safety Data Sheets (SDS) before use.

## References

- Molecules - Open Access Journals. (2015, October 25). Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery. Available at: [\[Link\]](#)
- Gunda, G. et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBT as the coupling reagents. PMC. Available at: [\[Link\]](#)
- Wikipedia. Wohl–Aue reaction. Available at: [\[Link\]](#)
- Asian Journal of Chemistry. (2015, May 26). An Improved Synthetic Method of Phenazine-1-carboxylic Acid. Available at: [\[Link\]](#)
- Li, Y. et al. (2021). Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives. PMC. Available at: [\[Link\]](#)
- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [\[Link\]](#)
- Google Patents. (CN104829544A). Preparation method for phenazine-1-carboxylic acid.
- ResearchGate. (2025, August 6). An Improved Synthetic Method of Phenazine-1-carboxylic Acid. Available at: [\[Link\]](#)
- ResearchGate. Synthesis of phenazine (1) by Wohl–Aue method. Available at: [\[Link\]](#)

- Organic Synthesis. Acid-Amine Coupling using EDCI. Available at: [\[Link\]](#)
- Chemistry LibreTexts. (2023, January 22). Conversion of Carboxylic acids to amides using DCC as an activating agent. Available at: [\[Link\]](#)
- Fisher Scientific. Amide Synthesis. Available at: [\[Link\]](#)
- Organic Chemistry Portal. Amide synthesis by acylation. Available at: [\[Link\]](#)
- Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [\[Link\]](#)
- RSC Publishing. (2013). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Available at: [\[Link\]](#)
- PubMed. (2017, May 17). A Highly Potent Class of Halogenated Phenazine Antibacterial and Biofilm-Eradicating Agents Accessed Through a Modular Wohl-Aue Synthesis. Available at: [\[Link\]](#)
- American Chemical Society. (2008, December 4). A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous–Ethanol Media with EDC as Activator. Available at: [\[Link\]](#)
- Common Organic Chemistry. Amine to Amide (EDC + HOBt). Available at: [\[Link\]](#)
- PubMed. (1954, September). Studies on phenazines. VIII. Some observations in the phenazine synthesis by the improved Wohl-Aue reaction. Available at: [\[Link\]](#)
- RSC Publishing. (2015, November 5). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Available at: [\[Link\]](#)
- Current Chemistry Letters. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Available at: [\[Link\]](#)
- PMC. (2018, July 25). Enhanced biosynthesis of phenazine-1-carboxamide by engineered *Pseudomonas chlororaphis* HT66. Available at: [\[Link\]](#)

- PMC. Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity. Available at: [\[Link\]](#)
- ThaiScience. Synthesis, Isolation of Phenazine Derivatives and Their Antimicrobial Activities. Available at: [\[Link\]](#)
- Reddit. (2026, January 30). Amide coupling reaction between a carboxylic acid and aniline derivatives. Available at: [\[Link\]](#)
- MDPI. (2021, September 1). Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives. Available at: [\[Link\]](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [rroj.com](http://rroj.com) [[rroj.com](http://rroj.com)]
- 2. Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 3. [asianpubs.org](http://asianpubs.org) [[asianpubs.org](http://asianpubs.org)]
- 4. Enhanced biosynthesis of phenazine-1-carboxamide by engineered *Pseudomonas chlororaphis* HT66 - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 5. [thaiscience.info](http://thaiscience.info) [[thaiscience.info](http://thaiscience.info)]
- 6. Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 7. [mdpi.com](http://mdpi.com) [[mdpi.com](http://mdpi.com)]
- 8. [pdf.benchchem.com](http://pdf.benchchem.com) [[pdf.benchchem.com](http://pdf.benchchem.com)]
- 9. HATU: The Core Reagent for Peptide & Drug Synthesis [[en.highfine.com](http://en.highfine.com)]
- 10. HATU - Enamine [[enamine.net](http://enamine.net)]

- [11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBT as the coupling reagents - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [12. organic-synthesis.com \[organic-synthesis.com\]](#)
- [13. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances \(RSC Publishing\) \[pubs.rsc.org\]](#)
- [14. reddit.com \[reddit.com\]](#)
- To cite this document: BenchChem. [Application Note & Synthesis Protocol: N-(2,3-dimethylphenyl)phenazine-1-carboxamide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b6422390/docs#application-note-synthesis-protocol-n-2-3-dimethylphenyl-phenazine-1-carboxamide\]](https://www.benchchem.com/product/b6422390/docs#application-note-synthesis-protocol-n-2-3-dimethylphenyl-phenazine-1-carboxamide)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

Contact our Ph.D. Support Team for a compatibility check